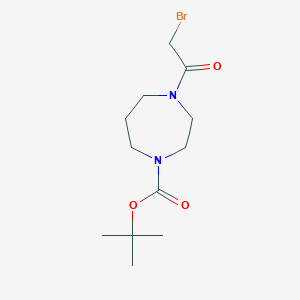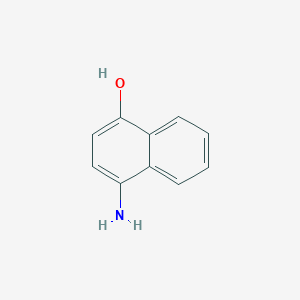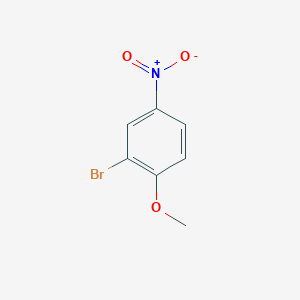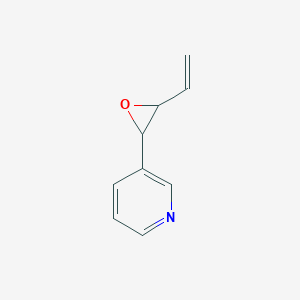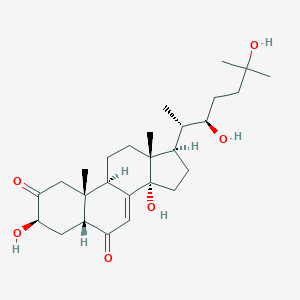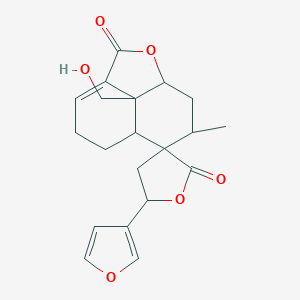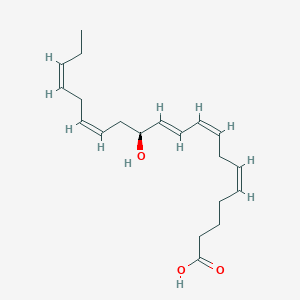
12(S)-HEPE
Descripción general
Descripción
12(S)-HEPE is a 12-HEPE that consists of (5Z,8Z,10E,14Z,17Z)-icosapentaenoic acid in which the 12-hydroxy group has S-configuration. It has a role as a human xenobiotic metabolite, a mouse metabolite and a rat metabolite. It is a conjugate acid of a this compound(1-).
12S-Hepe is a natural product found in Murrayella periclados with data available.
Mecanismo De Acción
Target of Action
12(S)-HEPE is a monohydroxy fatty acid synthesized from EPA (Eicosapentaenoic Acid) by the action of 12-LO (12-Lipoxygenase) . The primary targets of this compound are neutrophils . Neutrophils are white blood cells that play a key role in our immune system’s defense against infections.
Mode of Action
This compound interacts with its targets, the neutrophils, in a specific manner. Unstimulated neutrophils metabolize this compound to 12(S),20-diHEPE, whereas stimulated neutrophils produce 5(S),this compound via the 5-lipoxygenase pathway . The competitive action of this compound with arachidonic acid as a substrate for 5-LO in the formation of leukotrienes may provide a basis for the anti-inflammatory potential of ω-3 fatty acids .
Biochemical Pathways
The biochemical pathways affected by this compound involve the lipoxygenase pathways . These pathways are crucial for the metabolism of fatty acids and play a significant role in inflammation and immunity. The downstream effects of these pathways include the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory . By competing with arachidonic acid as a substrate for 5-LO in the formation of leukotrienes, this compound may reduce the production of these pro-inflammatory mediators . This could potentially lead to a decrease in inflammation and an enhancement of the immune response.
Análisis Bioquímico
Biochemical Properties
12S-Hepe plays a significant role in biochemical reactions. It is metabolized by unstimulated neutrophils to 12(S),20-diHEPE, whereas stimulated neutrophils produce 5(S),12(S)-HEPE via the 5-lipoxygenase pathway . The competitive action of 12S-Hepe with arachidonic acid as a substrate for 5-lipoxygenase in the formation of leukotrienes may provide a basis for the anti-inflammatory potential of ω-3 fatty acids .
Cellular Effects
12S-Hepe has been found to have various effects on different types of cells and cellular processes. For instance, it has been shown to promote glucose uptake into brown fat and muscle . It also competes with endogenous arachidonic acid for 5-lipoxygenation in stimulated human neutrophils .
Molecular Mechanism
At the molecular level, 12S-Hepe exerts its effects through several mechanisms. It competes with arachidonic acid as a substrate for 5-lipoxygenase in the formation of leukotrienes, which may provide a basis for the anti-inflammatory potential of ω-3 fatty acids .
Temporal Effects in Laboratory Settings
The effects of 12S-Hepe can change over time in laboratory settings. For instance, it has been found that with increasing amounts of 12S-Hepe, stimulated neutrophils produced increasing amounts of 5(S),12(S)-DiHEPE, which is virtually inactive biologically .
Dosage Effects in Animal Models
In animal models, the effects of 12S-Hepe can vary with different dosages. For example, it has been found that the relative content of 12(S)-HETE, PAF, this compound, EPA, PE(20:3), Lyso-PE(22:6), and 14-HDOHE were effectively regulated after treatment with certain dosages .
Metabolic Pathways
12S-Hepe is involved in several metabolic pathways. It is a hydroxy derivative of 12-lipoxygenase metabolites of Eicosapentaenoic acid (EPA). It participates in platelet-neutrophil interactions in a manner similar to 12S-HETE .
Propiedades
IUPAC Name |
(5Z,8Z,10E,12S,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRJLMXYVFDXLS-UOLHMMFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345705 | |
| Record name | 12-HEPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116180-17-7 | |
| Record name | 12-HEPE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116180-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Hydroxyeicosapentaenoic acid, (12S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116180177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-HEPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-HYDROXYEICOSAPENTAENOIC ACID, (12S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSF5HC6069 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)

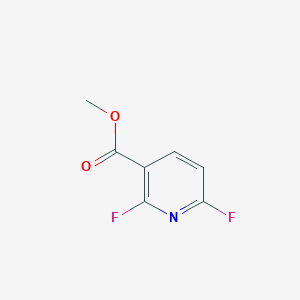
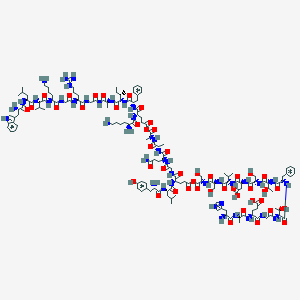
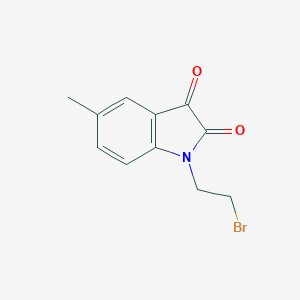
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)
![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)
![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)
